西拉酸 A

描述

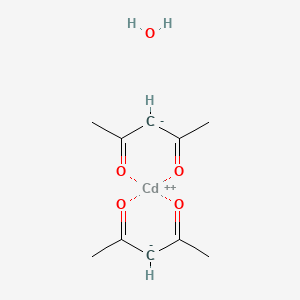

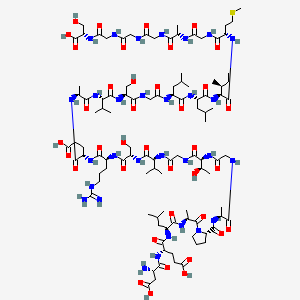

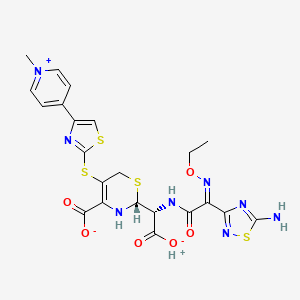

Siraitic Acid A is a cucurbitane triterpenoid that can be isolated from the root of Siraitia grosvenorii . It is a plant-specific cucurbitane compound known as a nor-triterpene acid .

Synthesis Analysis

The ethanolic extract of the roots of Siraitia grosvenorii mainly consists of cucurbitane-type compounds, including siraitic acids A–H . Two types of cucurbitane triterpene, siraitic acid F and siraitic acid C, have also been isolated from the roots of S. grosvenorii .Molecular Structure Analysis

The structures of the novel compounds were elucidated using spectroscopic methods, including one- and two-dimensional nuclear magnetic resonance spectroscopy and high-resolution electrospray ionization mass spectrometry .Chemical Reactions Analysis

Nor-cucurbitacin triterpenoids, which include siraitic acids, are formed by the reduction of one or several carbons on the 30-carbon skeleton of cucurbitacin-type triterpenoids .科学研究应用

1. 新型化合物分离和结构分析

从罗汉果根中分离出一种与西拉酸 A 密切相关的化合物西拉酸 F。其结构利用光谱证据阐明,包括 2D NMR 分析。这项研究突出了西拉酸衍生物在结构和化学分析中的重要性 (Si, Chen, & Tu, 2005)。

2. 全面代谢物筛选

一项利用高效液相色谱结合质谱技术的研究鉴定了罗汉果植物不同部位中的各种化合物,包括西拉酸苷。这项研究对于了解植物中包括西拉酸衍生物在内的多种生物活性成分至关重要 (Qing 等,2017)。

作用机制

Target of Action

Siraitic Acid A is a cucurbitane triterpenoid that can be isolated from the root of Siraitia grosvenorii The primary targets of Siraitic Acid A are not explicitly mentioned in the available literature

Mode of Action

It is known that siraitic acid a is a plant-specific cucurbitane compound known as nor-triterpene acid . Nor-cucurbitacin triterpenoids, like Siraitic Acid A, are formed by the reduction of one or several carbons on the 30-carbon skeleton of cucurbitacin-type triterpenoids . This structural characteristic may influence its interaction with its targets and the resulting changes.

Biochemical Pathways

It is known that siraitia grosvenorii, the plant from which siraitic acid a is derived, has numerous pharmacological effects, including alleviating cough and phlegm, preventing dental caries, exerting anti-inflammatory and anti-allergic effects, and more . These effects suggest that Siraitic Acid A may influence a variety of biochemical pathways.

Result of Action

It is known that siraitia grosvenorii, the plant from which siraitic acid a is derived, has numerous pharmacological effects, including alleviating cough and phlegm, preventing dental caries, exerting anti-inflammatory and anti-allergic effects, and more . These effects suggest that Siraitic Acid A may have similar molecular and cellular effects.

Action Environment

It is known that siraitia grosvenorii, the plant from which siraitic acid a is derived, is native to the southern parts of china, mainly in guangxi and hunan provinces . This suggests that the action, efficacy, and stability of Siraitic Acid A may be influenced by the environmental conditions of these regions.

安全和危害

未来方向

属性

IUPAC Name |

(E,6R)-6-[(1R,4S,5S,8R,9R,12R,13S,16S,17S)-16-hydroxy-5,9,17-trimethyl-11-oxo-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadecan-8-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O5/c1-17(7-6-8-18(2)25(32)33)20-11-13-26(4)22-12-14-29-19(3)21(30)9-10-23(29)28(22,16-34-29)24(31)15-27(20,26)5/h8,17,19-23,30H,6-7,9-16H2,1-5H3,(H,32,33)/b18-8+/t17-,19+,20-,21+,22+,23+,26+,27-,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEBMNJNYRCNCU-RIPWTOCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C13CCC4C2(CO3)C(=O)CC5(C4(CCC5C(C)CCC=C(C)C(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H]2[C@]13CC[C@@H]4[C@@]2(CO3)C(=O)C[C@]5([C@]4(CC[C@@H]5[C@H](C)CC/C=C(\C)/C(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Siraitic Acid A and where is it found?

A1: Siraitic Acid A is a novel norcucurbitane triterpene glycoside found in the roots of the Siraitia grosvenorii plant, also known as Luo Han Guo. [] This plant is native to Southern China and its fruit is commonly used as a natural sweetener. []

Q2: What is the structure of Siraitic Acid A?

A2: While the provided abstracts don't explicitly detail Siraitic Acid A's structure, they do describe a closely related compound, Siraitic Acid IIA. [] Both are identified as norcucurbitane triterpene glycosides, suggesting structural similarities. To determine the specific structural features of Siraitic Acid A, further research and analysis would be needed.

Q3: How can I quantify Siraitic Acid A and other related compounds in Siraitia grosvenorii?

A3: Researchers have developed a High-Performance Liquid Chromatography (HPLC) method for determining the content of Siraitic Acid IIA and Siraitic Acid IIB in the roots of Siraitia grosvenorii. [] This method utilizes a ZORBAX SB-C18 column and a mobile phase of acetonitrile and water for separation and quantification. [] While this method specifically targets Siraitic Acids IIA and IIB, it may be adaptable for the analysis of Siraitic Acid A with further optimization.

Q4: Are there other notable compounds found in Siraitia grosvenorii?

A4: Yes, besides Siraitic Acids, Siraitia grosvenorii contains other interesting compounds. Research has identified flavonols, flavonol glycosides, and other triterpene glycosides within the plant. [] One study even isolated a new cucurbitane triterpene named Siraitic Acid F, characterized as 29-nor-4,24-diene-3,11-dioxo-19-hydroxy-6,19-cyclocucurbitane-26-oic acid. [] This diversity of chemical constituents highlights the plant's potential as a source of bioactive compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

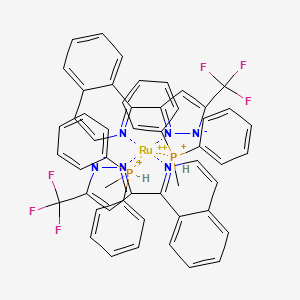

![(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]amino]-3-methylbutanamide](/img/structure/B1496368.png)

![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)

![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)](/img/structure/B1496381.png)

![(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496389.png)